2-(dimethylamino)-N-methylacetamide
Description
2-(Dimethylamino)-N-methylacetamide is a substituted acetamide derivative with the molecular formula C₅H₁₂N₂O. Its structure features a dimethylamino group (-N(CH₃)₂) at the 2-position of the acetamide backbone and an N-methyl substitution on the amide nitrogen.
Properties
IUPAC Name |
2-(dimethylamino)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-6-5(8)4-7(2)3/h4H2,1-3H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBQLPWDWZIMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544796 | |
| Record name | N,N~2~,N~2~-Trimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76015-17-3 | |
| Record name | N,N~2~,N~2~-Trimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-methylacetamide typically involves the reaction of dimethylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction between dimethylamine and acetic anhydride can be performed at room temperature, yielding this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylacetamide, while reduction can produce dimethylamine. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(dimethylamino)-N-methylacetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of 2-(dimethylamino)-N-methylacetamide:
Toxicity and Regulatory Status
- DMAC : Classified under Schedule 5/6 (moderate hazard) in Australia due to reproductive toxicity and hepatotoxicity risks .
- U-51754 : Listed as a Schedule 9 substance (prohibited use) due to its opioid activity .
- This compound: Limited toxicological data exist, but analogous acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) are flagged for incomplete hazard profiles, warranting precautionary handling .
Physical and Chemical Properties
| Property | This compound | DMAC | U-51754 |
|---|---|---|---|
| Boiling Point | Not reported | 165°C | Not reported |
| Solubility | Likely polar aprotic | Water-miscible | Lipophilic |
| Stability | Hydrolytically stable | Stable | Sensitive to light |
Key Research Findings
Reactivity in Resins: Acetamide derivatives with dimethylamino groups show enhanced polymerization efficiency when paired with co-initiators like diphenyliodonium hexafluorophosphate (DPI). For example, 2-(dimethylamino)ethyl methacrylate exhibits lower inherent reactivity than ethyl 4-(dimethylamino) benzoate but benefits significantly from DPI .
Toxicity Gaps: Compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide underscore the need for comprehensive toxicological studies on novel acetamides .
Biological Activity
2-(Dimethylamino)-N-methylacetamide (DMA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by its molecular formula and a molecular weight of approximately 115.17 g/mol. Its structure includes a dimethylamino group attached to a methylacetamide moiety, which contributes to its biological properties.
The biological activity of DMA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, DMA has been shown to inhibit specific kinases, which are critical in regulating cellular processes such as proliferation and apoptosis.
Biological Activities
- Kinase Inhibition : DMA exhibits inhibitory effects on several kinases, including Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). These kinases are implicated in various diseases, including autoimmune disorders and cancer .
- Anti-inflammatory Effects : Research indicates that DMA can modulate inflammatory responses by affecting cytokine production and immune cell signaling pathways. This property makes it a potential candidate for treating inflammatory diseases .
- Neuroprotective Properties : Preliminary studies suggest that DMA may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The exact mechanisms remain under investigation but may involve modulation of neuroinflammatory pathways .
- Antimicrobial Activity : Some studies have reported that DMA possesses antimicrobial properties against certain pathogens, indicating its potential use in treating infections.
Case Studies and Experimental Data
- A study investigating the effects of DMA on immune cell signaling found that it significantly inhibits SYK-mediated pathways in macrophages, leading to reduced phagocytosis and cytokine release. This suggests a potential role for DMA in managing chronic inflammatory conditions .
- In vitro experiments demonstrated that DMA could effectively reduce the viability of specific cancer cell lines by inducing apoptosis through the activation of caspase pathways. This finding highlights its potential as an anticancer agent .
Table: Summary of Biological Activities
Therapeutic Applications
Given its diverse biological activities, DMA is being explored for various therapeutic applications:
- Autoimmune Diseases : Due to its immunomodulatory effects, DMA may be beneficial in treating conditions such as rheumatoid arthritis and lupus.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions DMA as a candidate for further development as an anticancer drug.
- Neurological Disorders : The neuroprotective properties suggest potential applications in treating Alzheimer's disease and other neurodegenerative disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
